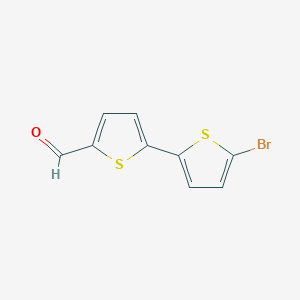

5-(5-Bromo-2-tienil)tiofeno-2-carbaldehído

Descripción general

Descripción

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrOS2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de polímeros donador-aceptor

Este compuesto se utiliza en la síntesis de polímeros donador-aceptor basados en bis(tiofen-2-il)benzotiadiazol a través de la polimerización de arilación directa C-H . Estos polímeros tienen un interés significativo en aplicaciones electrónicas orgánicas debido a sus propiedades optoelectrónicas ajustables .

Aplicaciones fotovoltaicas

Los polímeros sintetizados a partir de este compuesto se estudian por sus aplicaciones fotovoltaicas. Se estudió la absorción dependiente de la temperatura de las películas poliméricas mezcladas con PC 71 BM, y se logró una eficiencia de conversión de potencia (PCE) del 3,82 % .

Síntesis de [1,2,4]Triazolo[4,3-c]quinazolinas

El 5-(5-Bromo-2-tienil)tiofeno-2-carbaldehído se utiliza en la síntesis de [1,2,4]triazolo[4,3-c]quinazolinas, que son intermediarios valiosos para compuestos biológicamente activos y fluoróforos .

Reacciones de acoplamiento de Suzuki

Este compuesto participa en reacciones de acoplamiento de Suzuki para la síntesis de sensibilizadores orgánicos que contienen benzotriazol e híbridos meso-Poliarilamida-BODIPY .

Acoplamiento de Suzuki-Miyaura

Se utiliza en el acoplamiento de Suzuki-Miyaura para la síntesis de ratanhina .

Reacciones de Sonogashira asistidas por microondas

Este compuesto se utiliza en reacciones de Sonogashira asistidas por microondas para la síntesis de etinilarilboronatos .

Síntesis de donantes ricos en electrones

El this compound se utiliza en la síntesis de una unidad rica en electrones, 2,7-bis(5-bromo-2-tienil)-9,9’-espirobi[fluoreno], que es un candidato para polímeros orgánicos de tipo D-A .

Mecanismo De Acción

Target of Action

It is known that this compound is often used as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of drug molecules and luminescent materials .

Mode of Action

It is known that the bromine atom and aldehyde group in the molecule can undergo functional group transformation reactions . This allows the compound to participate in various chemical reactions, such as nucleophilic substitution, coupling, and cyclization, thereby introducing different functional groups and conformations .

Biochemical Pathways

Thiophene derivatives are widely used in luminescent materials . The introduction of specific substituents can change the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .

Result of Action

It is known that the compound is used in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit to enhance the performance of dye-sensitized solar cells .

Action Environment

Propiedades

IUPAC Name |

5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMTYNJFSUBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453982 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110046-60-1 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)

![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)

![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)